
ゲンタマイシン C2a
概要
説明
シス-アゼチジン-2,4-ジカルボン酸は、2番目と4番目の炭素原子に2つのカルボキシル基を有する4員環状アミノ酸です。
科学的研究の応用
Pharmacokinetics
The pharmacokinetic profile of gentamicin C2a has been studied in various animal models, including piglets. Research indicates that gentamicin C2a is rapidly absorbed following intramuscular administration, achieving peak plasma concentrations within 15-30 minutes. The elimination half-life varies based on health status; infected animals tend to clear the drug faster than healthy ones. This pharmacokinetic behavior is crucial for determining appropriate dosing regimens in clinical settings .
Key Pharmacokinetic Parameters
Parameter | Healthy Piglets | Infected Piglets |
---|---|---|
Cmax (µg/mL) | Higher | Lower |
T1/2 (hours) | Longer | Shorter |
AUC (h·µg/mL) | Greater | Lesser |
Microbiological Applications
Gentamicin C2a has been shown to be effective against various bacterial strains, including Escherichia coli, Staphylococcus aureus, and Bacillus subtilis. Minimum inhibitory concentration (MIC) values for gentamicin C2a demonstrate its potency in inhibiting these pathogens, making it a valuable tool in microbiological research and clinical applications.
Representative MIC Values
Bacterial Strain | MIC (µg/mL) |
---|---|
Bacillus subtilis ATCC 6633 | 0.02 |
Escherichia coli ATCC 10536 | 2.2 |
Staphylococcus aureus ATCC 6538P | 1.0 |
Clinical Applications
Gentamicin C2a is primarily utilized in treating serious infections caused by susceptible bacteria. Its broad-spectrum activity makes it particularly useful for managing infections in immunocompromised patients or those with severe underlying conditions. However, careful monitoring for potential nephrotoxicity and ototoxicity is essential due to the known adverse effects associated with aminoglycosides .
Case Studies
-
Case Study on Efficacy Against Respiratory Infections :
A study involving infected piglets demonstrated that gentamicin C2a effectively reduced bacterial load in respiratory infections caused by Actinobacillus pleuropneumoniae and Pasteurella multocida. The results indicated significant improvements in clinical signs and microbiological outcomes post-treatment. -
Ototoxicity Assessment :
Research comparing gentamicin C2a with other gentamicin subtypes revealed that while all exhibited comparable antibacterial activity, gentamicin C2a showed a lower incidence of ototoxicity in cochlear explant studies, suggesting it may be a safer alternative for certain patient populations .
作用機序
シス-アゼチジン-2,4-ジカルボン酸の作用機序は、酵素や受容体などの分子標的との相互作用を伴います。 例えば、高親和性L-グルタミン酸トランスポーターを阻害し、脳内の神経伝達物質の調節に影響を与えることが示されています 。 この化合物のユニークな構造により、これらの標的の特定の部位に結合し、その活性を調節することで、様々な生物学的効果をもたらします .
類似化合物:
アゼチジン-2,3-ジカルボン酸: 2番目と3番目の位置にカルボキシル基を持つ別のアゼチジン誘導体.
アゼチジン-2-カルボン酸: 2番目の位置に単一のカルボキシル基を持つ、より単純なアゼチジン誘導体.
独自性: シス-アゼチジン-2,4-ジカルボン酸は、特定の置換パターンにより、明確な化学的および生物学的特性を持つユニークな化合物です。
生化学分析
Biochemical Properties
Gentamicin C2a is known for its ability to bind to the aminoacyl site on the 16S rRNA of the 30S subunit in bacterial ribosomes . This binding disrupts protein synthesis, leading to the inhibition of bacterial growth . The interaction of gentamicin C2a with the ribosomal RNA is a key biochemical property that underlies its antimicrobial activity. Additionally, gentamicin C2a interacts with various enzymes and proteins involved in bacterial metabolism, further contributing to its bactericidal effects .
Cellular Effects
Gentamicin C2a exerts significant effects on bacterial cells by inhibiting protein synthesis. This inhibition leads to the accumulation of incomplete polypeptides and the disruption of cellular processes . In addition to its impact on protein synthesis, gentamicin C2a can affect cell signaling pathways and gene expression, resulting in altered cellular metabolism and function . The compound’s ability to interfere with these critical cellular processes makes it an effective antibiotic against a wide range of bacterial pathogens .
Molecular Mechanism
The molecular mechanism of gentamicin C2a involves its binding to the 16S rRNA of the 30S ribosomal subunit . This binding interferes with the accurate reading of mRNA, leading to the production of faulty proteins . Gentamicin C2a also inhibits the translocation of tRNA and mRNA during protein synthesis, further disrupting the translation process . These molecular interactions are crucial for the antibiotic’s ability to inhibit bacterial growth and proliferation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of gentamicin C2a can vary over time. The stability and degradation of gentamicin C2a are important factors that influence its long-term efficacy . Studies have shown that gentamicin C2a remains stable under certain conditions, but its activity can decrease over time due to degradation . Long-term exposure to gentamicin C2a can also lead to adaptive changes in bacterial cells, such as the development of resistance mechanisms .
Dosage Effects in Animal Models
The effects of gentamicin C2a in animal models are dose-dependent. At therapeutic doses, gentamicin C2a effectively inhibits bacterial growth without causing significant toxicity . At higher doses, gentamicin C2a can exhibit toxic effects, including nephrotoxicity and ototoxicity . These adverse effects highlight the importance of careful dosage management in clinical settings to minimize the risk of toxicity while maximizing the antibiotic’s therapeutic benefits .
Metabolic Pathways
Gentamicin C2a is involved in various metabolic pathways within bacterial cells. It interacts with enzymes and cofactors that are essential for bacterial metabolism . The compound’s ability to disrupt these metabolic pathways contributes to its bactericidal effects . Additionally, gentamicin C2a can affect metabolic flux and metabolite levels, further impairing bacterial growth and survival .
Transport and Distribution
The transport and distribution of gentamicin C2a within cells and tissues are mediated by specific transporters and binding proteins . These interactions facilitate the localization and accumulation of gentamicin C2a in target cells, enhancing its antimicrobial activity . The compound’s distribution within tissues is also influenced by factors such as tissue permeability and blood flow .
Subcellular Localization
Gentamicin C2a is primarily localized in the cytoplasm of bacterial cells, where it exerts its effects on ribosomal RNA and protein synthesis . The compound’s subcellular localization is directed by targeting signals and post-translational modifications that ensure its delivery to specific compartments within the cell . This precise localization is essential for the antibiotic’s ability to effectively inhibit bacterial growth and proliferation .
準備方法
合成経路と反応条件: シス-アゼチジン-2,4-ジカルボン酸の合成は、通常、1-(メトキシカルボニル)-1,2-ジヒドロピリジンの電気環状反応に続き、四酸化ルテニウム(RuO4)による酸化を行います。 反応は0℃で80時間行い、対応するジカルボン酸が得られます 。 次に、生成物をジアゾメタンで処理してジメチルエステルとして単離します .
工業的生産方法: 電気環状反応と酸化を含む合成経路はスケーラブルであり、反応条件と精製プロセスの適切な変更により大規模生産に適応できます .
化学反応の分析
反応の種類: シス-アゼチジン-2,4-ジカルボン酸は、次のような様々な化学反応を起こします。
酸化: この化合物は、RuO4のような強い酸化剤を使用して酸化することができます.
還元: 還元反応は、水素化リチウムアルミニウム(LiAlH4)などの還元剤を使用して行うことができます。
一般的な試薬と条件:
酸化: 0℃で80時間RuO4.
還元: 無水エーテル中のLiAlH4。
置換: 塩基性条件下で、アミンやアルコキシドなどの求核剤。
生成される主な生成物:
酸化: シス-アゼチジン-2,4-ジカルボン酸。
還元: 対応するアルコールまたはアミン。
置換: 様々な置換アゼチジン誘導体.
4. 科学研究への応用
シス-アゼチジン-2,4-ジカルボン酸は、いくつかの科学研究に応用されています。
類似化合物との比較
Azetidine-2,3-dicarboxylic acid: Another azetidine derivative with carboxyl groups at the second and third positions.
Azetidine-2-carboxylic acid: A simpler azetidine derivative with a single carboxyl group at the second position.
Uniqueness: cis-Azetidine-2,4-dicarboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
生物活性
Gentamicin C2a, a member of the aminoglycoside antibiotic family, is primarily used for its antibacterial properties against a range of Gram-negative bacteria. This article explores the biological activity of gentamicin C2a, focusing on its pharmacological effects, mechanisms of action, structure-activity relationships, and comparative studies with other gentamicin components.
Overview of Gentamicin C2a
Gentamicin is a complex mixture of several components, including C1, C1a, C2, C2a, and C2b. The primary difference between gentamicin C2 and C2a lies in the stereochemistry of the methyl group attached to the 6′-position of the aminoglycoside structure. This subtle variation can significantly influence their biological activities and toxicological profiles.
Gentamicin C2a exerts its antibacterial effect by binding to the bacterial ribosome, specifically to the 30S subunit. This binding interferes with protein synthesis by causing misreading of mRNA and inhibiting translocation. The efficacy of gentamicin C2a in inhibiting protein synthesis has been demonstrated through various in vitro studies.
Antibacterial Activity
The Minimum Inhibitory Concentration (MIC) values for gentamicin C2a have been reported in several studies:
Bacterial Strain | MIC (µg/mL) | Comparative Activity |
---|---|---|
E. coli ATCC 700926 | 256 | 32-fold less potent than gentamicin C1 |
aac(6′)-Ib strain | 256 | Significantly higher than isogenic strain without AME |
Clinical carbapenem-resistant Enterobacteriaceae | Varied | Higher activity observed with optimized mixtures |
Gentamicin C2a showed reduced activity compared to other congeners like C1 and C1a, particularly in strains expressing aminoglycoside-modifying enzymes (AMEs) .
Pharmacokinetics
Pharmacokinetic studies have indicated that gentamicin components exhibit different clearance rates and half-lives depending on the health status of the subject:
- Healthy Neonates : Gentamicin C1a had a terminal half-life (T1/2) of approximately 24.94 hours.
- Infected Neonates : The same component had a significantly reduced T1/2 of about 11.94 hours .
This variability underscores the importance of considering patient condition when administering gentamicin therapies.
Toxicity Profiles
Gentamicin C2a is associated with nephrotoxicity and ototoxicity, common side effects linked to aminoglycosides. Comparative studies have shown that:
- Gentamicin C2a induces moderate increases in biomarkers for oxidative stress in renal cells.
- Cytotoxicity assays revealed that gentamicin C2 was more cytotoxic than other congeners at clinically relevant concentrations .
Structure-Activity Relationships (SAR)
Research has established that modifications at specific positions on the gentamicin structure can alter its binding affinity and toxicity:
- Position 6′ : Methyl substitution impacts both antibacterial potency and ototoxicity.
- Ribosomal Binding : Variations in structure affect how well these compounds bind to bacterial versus human ribosomes .
Case Study 1: Efficacy Against Resistant Strains
A study involving clinical isolates of carbapenem-resistant Enterobacteriaceae demonstrated that formulations maximizing gentamicin C1 and C2 significantly outperformed those with lower concentrations of these components. The optimized formulation showed MICs four times lower against resistant strains .
Case Study 2: Pharmacokinetics in Neonates
In a clinical setting involving neonates treated with gentamicin, distinct pharmacokinetic profiles were observed for each component. The study highlighted how infection status influenced drug clearance and nephrotoxic potential .
特性
IUPAC Name |
(2R,3R,4R,5R)-2-[(1S,2S,3R,4S,6R)-4,6-diamino-3-[(2R,3R,6S)-3-amino-6-[(1S)-1-aminoethyl]oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H41N5O7/c1-8(21)12-5-4-9(22)18(30-12)31-15-10(23)6-11(24)16(13(15)26)32-19-14(27)17(25-3)20(2,28)7-29-19/h8-19,25-28H,4-7,21-24H2,1-3H3/t8-,9+,10-,11+,12-,13-,14+,15+,16-,17+,18+,19+,20-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUFIWSHGXVLULG-BSBKYKEKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCC(C(O1)OC2C(CC(C(C2O)OC3C(C(C(CO3)(C)O)NC)O)N)N)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C@@H]1CC[C@H]([C@H](O1)O[C@@H]2[C@H](C[C@H]([C@@H]([C@H]2O)O[C@@H]3[C@@H]([C@H]([C@@](CO3)(C)O)NC)O)N)N)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H41N5O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20208485 | |
Record name | Gentamicin C2a | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20208485 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
463.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59751-72-3 | |
Record name | Gentamicin C2a | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20208485 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | GENTAMICIN C2A | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WD54726063 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is gentamicin C2a biosynthesized, and how does this process differ from the production of its epimer, gentamicin C2?
A1: Gentamicin C2a and C2 are epimers, meaning they differ in the spatial arrangement of atoms around a single carbon atom. Research indicates that both compounds share a common biosynthetic pathway, diverging only in the final steps involving the chirality of the amine group at the C-6' position. []
Q2: How do different Micromonospora strains utilize sisomicin in their biosynthetic pathways, and what does this tell us about the diversity of aminoglycoside biosynthesis?
A2: Research has unveiled intriguing differences in how various Micromonospora strains utilize sisomicin, a related aminoglycoside. Micromonospora sagamiensis, a known producer of gentamicin C1a and sagamicin, exhibits the ability to transform sisomicin into these compounds. [] This transformation involves a crucial (4', 5')-reduction step, followed by 6'-N-methylation. Interestingly, M. sagamiensis does not produce detectable levels of antibiotic G-52 (6'-N-methylsisomicin) during this process. []
Q3: Can microorganisms degrade gentamicin, and what implications does this have for environmental contamination?
A3: Research has demonstrated the ability of bacterial consortia, specifically AMQD4, to degrade gentamicin in both synthetic media and raw gentamicin sewage. [] This finding has significant implications for understanding the fate and persistence of gentamicin in the environment.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。